molecular formula C12H11N3O3 B12930335 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide

4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide

Cat. No.: B12930335
M. Wt: 245.23 g/mol
InChI Key: DUKIYCYRLAVRSX-UHFFFAOYSA-N
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Description

4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide is a chemical compound that features a benzohydrazide group attached to a maleimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide typically involves the reaction of 4-(chloromethyl)benzoic acid with maleimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and other advanced materials .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being explored for their anticancer and antimicrobial properties. The maleimide moiety is known for its ability to form covalent bonds with thiol groups, making it useful in drug design .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide involves its interaction with specific molecular targets. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the hydrazide group.

    Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar maleimide moiety but different substituents.

Uniqueness

4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzohydrazide is unique due to the presence of both the maleimide and benzohydrazide groups. This combination provides a distinct reactivity profile, making it versatile for various applications .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]benzohydrazide

InChI

InChI=1S/C12H11N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h1-6H,7,13H2,(H,14,18)

InChI Key

DUKIYCYRLAVRSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)NN

Origin of Product

United States

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